molecular formula C10H10O2 B098494 6-methoxy-2H-chromene CAS No. 18385-84-7

6-methoxy-2H-chromene

Cat. No.: B098494
CAS No.: 18385-84-7
M. Wt: 162.18 g/mol
InChI Key: LMCDFCKWRNBXBB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 6-methoxy- is a natural product found in Hippophae rhamnoides with data available.

Properties

CAS No.

18385-84-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-methoxy-2H-chromene

InChI

InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3

InChI Key

LMCDFCKWRNBXBB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC=C2

Canonical SMILES

COC1=CC2=C(C=C1)OCC=C2

Other CAS No.

18385-84-7

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Photophysical Properties of 6-Substituted 2H-Chromenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical properties of 6-substituted 2H-chromenes, focusing on the 2,2-diphenyl-2H-chromene scaffold as the primary photochromic model.

Executive Summary & Core Mechanism

The 2H-chromene (2H-1-benzopyran) scaffold represents a fundamental class of photochromic heliochromes. While the parent 2H-chromene is chemically labile, the 2,2-disubstituted derivatives (specifically 2,2-diphenyl-2H-chromenes ) exhibit robust reversible photochromism.

The core transformation involves the 6


-electrocyclic ring opening  of the pyran ring upon UV irradiation, generating a colored, zwitterionic photomerocyanine (PMC). The 6-position  is critical because it sits para to the pyran oxygen, allowing substituents at this locus to exert a direct, conjugative influence on the stability and spectral properties of the open merocyanine form.
Photochromic Mechanism

Upon UV excitation (


), the C(sp

)-O bond cleaves. The molecule relaxes through a conical intersection to a ground-state cis-oid isomer, which rapidly equilibrates to the more stable trans-oid isomers (TTC/TTT).

Photochromism Closed Closed Form (CF) (Colorless, UV absorbing) Excited Excited State (S1) Closed->Excited UV (hν) Cis cis-Merocyanine (TC) Excited->Cis C-O Cleavage < 2 ps Cis->Closed Fast Reclosure Trans trans-Merocyanine (TT) (Colored, Vis absorbing) Cis->Trans Isomerization (Thermal/Photo) Trans->Closed Thermal Fading (Δ)

Figure 1: The photochromic cycle of 2,2-diphenyl-2H-chromenes. The 6-substituent directly stabilizes/destabilizes the zwitterionic charge distribution of the Trans-Merocyanine form.

Substituent Effects at Position 6

The 6-position is electronically coupled to the phenolate oxygen in the open merocyanine form. The substituent effect is governed by the Hammett relationship, specifically the resonance parameter (


).
Electron-Withdrawing Groups (EWGs)
  • Examples: Nitro (-NO

    
    ), Cyano (-CN), Trifluoromethyl (-CF
    
    
    
    ).
  • Mechanistic Impact: EWGs stabilize the negative charge on the phenolate oxygen of the open merocyanine form via resonance delocalization.

  • Photophysical Consequence:

    • Bathochromic Shift: Significant red-shift in absorption due to extended conjugation and charge transfer character.

    • Kinetics: Drastic reduction in the thermal fading rate (

      
      ). The stabilized open form requires higher activation energy to re-close, increasing the half-life (
      
      
      
      ) from seconds to minutes or hours.
Electron-Donating Groups (EDGs)
  • Examples: Methoxy (-OMe), Amino (-NR

    
    ).
    
  • Mechanistic Impact: EDGs destabilize the phenolate negative charge (or compete for resonance), often raising the ground state energy of the open form relative to the transition state for ring closure.

  • Photophysical Consequence:

    • Bathochromic Shift: Also causes a red-shift (auxochromic effect) compared to the unsubstituted form, but typically less solvatochromic than nitro derivatives.

    • Kinetics: Accelerated thermal fading. The open form is less stable, leading to rapid reversion to the colorless state (fast switching).

Comparative Spectrokinetic Data

The following table summarizes the properties of 2,2-diphenyl-2H-chromene derivatives in non-polar solvents (e.g., Toluene/Hexane).

Substituent (Pos 6)

(Hammett)

(Closed)

(Open PMC)
Visual Color (Open)Thermal Fading (

)
Quantum Yield (

)
H (Reference) 0.00~310 nm420–440 nmYellow/OrangeFast (~1–5 s)0.30 – 0.50
Nitro (-NO

)
+0.78~340 nm550–600 nmDeep Purple/BlueSlow (min to hrs)0.10 – 0.20
Methoxy (-OMe) -0.27~320 nm460–490 nmOrange/RedFast (< 1 s)0.40 – 0.60
Bromo (-Br) +0.23~315 nm430–450 nmOrangeIntermediate0.30 – 0.40

> Note: Values are approximate and highly solvent-dependent. Polar solvents stabilize the zwitterionic open form, generally inducing a negative solvatochromism (blue shift) for the merocyanine band and slowing thermal fading.

Experimental Protocols

Protocol: Determination of Photochemical Quantum Yield ( )

This protocol uses the relative method against a standard actinometer (e.g., Aberchrome 540 or Ferrioxalate).

Reagents & Equipment:

  • UV-Vis Spectrophotometer with stirred, thermostated cell holder.

  • Irradiation source: Xenon arc lamp with monochromator (typically 313 nm or 365 nm).

  • Standard: Aberchrome 540 in Toluene (

    
     at 313 nm).
    

Workflow:

  • Preparation: Prepare solutions of the 6-substituted chromene and the standard. Ensure Absorbance at irradiation wavelength (

    
    ) is identical and 
    
    
    
    (total absorption condition).
  • Irradiation: Irradiate the sample for a short interval (

    
    ) to keep conversion 
    
    
    
    (initial rate regime).
  • Measurement: Immediately measure the Absorbance of the photoproduct at its

    
     (visible).
    
  • Calculation:

    
    
    Where Rate is the slope of Absorbance vs. Time, and 
    
    
    
    is the molar extinction coefficient of the open form.

> Critical Control: If the thermal fading is fast (e.g., 6-OMe), this steady-state method will fail. You must use Laser Flash Photolysis (see below).

Protocol: Laser Flash Photolysis (Transient Absorption)

Required for 6-substituted derivatives with fast fading kinetics (


).

FlashPhotolysis cluster_config Configuration Laser Nd:YAG Laser (Pump: 355 nm) Sample Sample Flow Cell (Quartz) Laser->Sample Excitation Pulse (ns) Mono Monochromator Sample->Mono Transient Signal Probe Xe Lamp (Probe Light) Probe->Sample Continuous White Light PMT PMT/Oscilloscope Mono->PMT Transient Signal PC Data Analysis (Exponential Fit) PMT->PC Transient Signal

Figure 2: Nanosecond Laser Flash Photolysis setup for determining kinetic rate constants (


) of fast-switching chromenes.

Step-by-Step:

  • Sample Prep: Dissolve chromene in degassed solvent (remove

    
     to prevent triplet quenching, though less critical for chromenes than spiropyrans). Absorbance at 355 nm should be 
    
    
    
    .
  • Excitation: Pump sample with a 5-10 ns laser pulse (355 nm or 266 nm).

  • Detection: Monitor the change in absorbance (

    
    ) at the 
    
    
    
    of the open form (determined previously by static UV-Vis or diode array).
  • Analysis: Fit the decay trace to a mono-exponential (or bi-exponential if isomers coexist) function:

    
    
    The rate constant 
    
    
    
    corresponds to the thermal ring-closure rate.

Applications in Drug Development & Imaging

The specific properties of 6-substituted chromenes dictate their utility:

  • 6-Nitro Derivatives: Due to their slow fading and red-shifted absorption , these are ideal for super-resolution microscopy (PALM/STORM) where photoswitching fatigue resistance and distinct "on" states are required. They can be used as caging groups for drug release.

  • 6-Methoxy/Amino Derivatives: Their fast switching speeds make them suitable for real-time dynamic imaging or as components in molecular logic gates where rapid reset times are essential.

References

  • Gentili, P. L., et al. (2019).[1] Opening 2,2-diphenyl-2H-chromene to infrared light. Physical Chemistry Chemical Physics.[1] Link

  • Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews. Link

  • Brouwer, A. M. (2011).[2] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Minkin, V. I. (2004). Photochromic Dihetarylethenes: Synthesis and Properties. Chemical Reviews. Link

  • Ortiz, A., et al. (2022). Synthesis and Spectrokinetic Studies of a New Family of Photochromic 2H-Chromenes. ResearchGate/Journal of Heterocyclic Chemistry. Link

Sources

Technical Whitepaper: The Evolution and Pharmacology of Methoxy-Substituted Benzopyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-substituted benzopyrans (specifically the 2,2-dimethylchromene scaffold) represent a privileged structure in medicinal chemistry. Originally isolated from the plant Ageratum houstonianum as potent anti-juvenile hormones (Precocenes) in the 1970s, this scaffold has evolved from an agrochemical curiosity into a cornerstone of cardiovascular and neurological drug discovery.

This technical guide analyzes the transition of this pharmacophore from the insecticidal Precocenes to the potassium channel opener Cromakalim , detailing the critical role of methoxy-substituents in metabolic bioactivation and receptor affinity.

Phase 1: The Natural Origins (The Precocene Era)

Discovery and Isolation

In 1976, Bowers et al. isolated two active compounds from the bedding plant Ageratum houstonianum after observing that insects feeding on the plant underwent premature metamorphosis. These compounds were identified as:

  • Precocene I: 7-methoxy-2,2-dimethylchromene

  • Precocene II: 6,7-dimethoxy-2,2-dimethylchromene[1]

Mechanism of Action: Suicide Substrate Inhibition

The biological activity of Precocenes relies entirely on the electronic properties conferred by the methoxy groups. The methoxy substituents (particularly at C7) function as strong electron-donating groups (EDGs), significantly increasing the electron density of the C3-C4 double bond.

The Lethal Mechanism:

  • Ingestion: The insect ingests the chromene.

  • Bioactivation: The corpora allata (glands responsible for Juvenile Hormone secretion) are rich in oxidative enzymes. Cytochrome P450 monooxygenases attempt to metabolize the chromene.

  • Epoxidation: Due to the electron-rich nature of the double bond (enhanced by the methoxy groups), P450 converts the C3-C4 bond into a highly reactive epoxide.

  • Alkylation: This epoxide acts as a potent electrophile, covalently binding to cellular macromolecules within the gland, causing necrosis and halting Juvenile Hormone production.

Pathway Visualization: Bioactivation of Precocene II

PrecoceneMechanism cluster_0 Bioactivation Pathway P2 Precocene II (6,7-dimethoxy) Epox Reactive 3,4-Epoxide (Intermediate) P2->Epox Oxidation (O2, NADPH) Enz Cytochrome P450 (Corpora Allata) Enz->Epox Catalysis Alk Covalent Alkylation of Cellular Proteins Epox->Alk Nucleophilic Attack Nec Gland Necrosis (Anti-JH Effect) Alk->Nec Cell Death

Figure 1: The suicide substrate mechanism of Precocene II. The methoxy groups activate the double bond for P450-mediated epoxidation.

Phase 2: Synthetic Evolution and Protocols

To exploit this scaffold, robust synthetic routes were developed.[2] The synthesis of 2,2-dimethylchromenes typically involves the condensation of a phenol with an isoprenoid unit.

Technical Protocol: Synthesis of Precocene II

Objective: Synthesis of 6,7-dimethoxy-2,2-dimethylchromene via propargyl ether rearrangement. This method is preferred for its regioselectivity compared to acid-catalyzed condensation.

Reagents:

  • 3,4-Dimethoxyphenol (1.0 eq)

  • 3-Chloro-3-methyl-1-butyne (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous)[3]
    
  • Potassium Iodide (KI) (catalytic)

  • Acetone (Solvent A)

  • N,N-Diethylaniline (Solvent B for rearrangement)

Step-by-Step Methodology:

  • Ether Formation (Williamson Synthesis):

    • Dissolve 3,4-dimethoxyphenol in dry acetone.

    • Add

      
       (2.0 eq) and catalytic KI.
      
    • Add 3-chloro-3-methyl-1-butyne dropwise under inert atmosphere (

      
      ).
      
    • Reflux for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Formation of the aryl propargyl ether intermediate.

  • Thermal Cyclization (Claisen Rearrangement):

    • Filter salts and evaporate acetone.[3]

    • Redissolve the crude ether in high-boiling solvent (N,N-diethylaniline).

    • Heat to 185°C for 4–6 hours.

    • Mechanism:[4][5][6][7][8] The propargyl ether undergoes a [3,3]-sigmatropic rearrangement to an allenyl phenol, which rapidly tautomerizes and cyclizes (electrocyclic ring closure) to the chromene.

  • Purification:

    • Cool and dilute with diethyl ether.

    • Wash with dilute HCl (to remove aniline) and NaOH (to remove unreacted phenol).

    • Dry over

      
       and concentrate.
      
    • Purify via vacuum distillation or silica gel chromatography.

Synthetic Workflow Diagram

SynthesisProtocol Start 3,4-Dimethoxyphenol + 3-Chloro-3-methyl-1-butyne Step1 Reflux in Acetone (K2CO3, KI) Start->Step1 Inter Propargyl Ether Intermediate Step1->Inter Williamson Ether Synthesis Step2 Thermal Rearrangement (185°C, Diethylaniline) Inter->Step2 [3,3]-Sigmatropic Shift Prod Precocene II (6,7-dimethoxy-2,2-dimethylchromene) Step2->Prod 1,5-H Shift & Electrocyclization

Figure 2: Synthetic route to Precocene II utilizing the propargyl ether intermediate to ensure regiochemical fidelity.

Phase 3: Pharmacological Divergence (The K-ATP Era)

In the 1980s, the focus shifted from insecticidal activity to cardiovascular therapeutics. Researchers discovered that modifying the chromene scaffold—specifically adding a polar group at C4 and an electron-withdrawing group at C6—switched the activity from cytotoxicity to Potassium Channel Opening .

The Cromakalim Breakthrough

Cromakalim (BRL 34915) emerged as the archetype for this class. Unlike Precocenes, which rely on metabolic activation, Cromakalim acts directly on the


 channels in smooth muscle.

Structural Comparison:

FeaturePrecocene IICromakalimFunctional Consequence
C6 Position Methoxy (-OCH3)Cyano (-CN)Shift from EDG to EWG prevents oxidative bioactivation; increases metabolic stability.
C7 Position Methoxy (-OCH3)Hydrogen (-H)Removal of EDG reduces ring electron density.
C3 Position HydrogenHydroxyl (-OH)Adds polarity; introduces chirality (3R, 4S).
C4 Position HydrogenCyclic AmideCritical for receptor binding affinity.
Primary Target Insect P450 EnzymesSmooth Muscle

Shift from toxicity to vasorelaxation.
Structure-Activity Relationship (SAR) Data

The electronic nature of the C6 substituent is the "switch" for activity.

  • Electron Donating (e.g., -OMe): Promotes epoxidation (Cytotoxic/Insecticidal).

  • Electron Withdrawing (e.g., -CN, -NO2): Prevents epoxidation; promotes

    
     channel opening (Vasorelaxant).
    
Pharmacological Pathway

PharmacologicalDivergence cluster_Insect Insecticidal Path (1970s) cluster_Pharma Therapeutic Path (1980s-Present) Scaffold 2,2-Dimethylchromene Scaffold Prec Precocenes (6,7-DiOMe) Scaffold->Prec + EDG (OMe) Crom Cromakalim (6-CN, 4-Amide) Scaffold->Crom + EWG (CN) & Polar C4 Tox Cytotoxicity (Corpora Allata) Prec->Tox Metabolic Activation Chan K_ATP Channel Opening Crom->Chan Direct Binding Effect Vasodilation (Hypertension Tx) Chan->Effect Hyperpolarization

Figure 3: Divergence of the benzopyran scaffold based on substituent electronic effects.

References

  • Bowers, W. S., Ohta, T., Cleere, J. S., & Marsella, P. A. (1976). Discovery of insect anti-juvenile hormones in plants. Science, 193(4253), 542–547. Link

  • Ohta, T., Kuhr, R. J., & Bowers, W. S. (1977). Radiosynthesis and metabolism of the insect antijuvenile hormone, precocene II.[1] Journal of Agricultural and Food Chemistry, 25(3), 478–481.[1] Link

  • Evans, J. M., & Stemp, G. (1991). Synthesis and structure-activity relationships of benzopyran potassium channel openers. RSC Medicinal Chemistry. Link

  • Harborne, J. B. (1993). The Flavonoids: Advances in Research Since 1986. Chapman and Hall.
  • Timár, T., et al. (1988). Synthesis of Precocene Analogues. Acta Chimica Hungarica. (Detailed protocols on chromene ring closure).

Sources

Methodological & Application

Metal-catalyzed cyclization methods for 6-methoxy-2H-chromene production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metal-Catalyzed Cyclization Methods for 6-Methoxy-2H-Chromene Production

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for photochromic materials and bioactive natural products, including the anti-juvenile hormone agents Precocene I and II . This guide focuses on the precision synthesis of 6-methoxy-2H-chromene and its derivatives. While traditional methods (e.g., base-catalyzed condensation) often suffer from harsh conditions and poor regioselectivity, transition-metal catalysis offers mild, atom-economical pathways.

This protocol details three distinct metal-catalyzed methodologies:

  • Gold(I)-Catalyzed Cycloisomerization: The most atom-economical route using propargyl aryl ethers.

  • Palladium(0)-Catalyzed Coupling: Ideal for accessing 2,2-disubstituted derivatives (e.g., Precocenes) from phenols and propargylic carbonates.

  • Ruthenium(II)-Catalyzed Ring-Closing Metathesis (RCM): A modular approach for constructing complex chromene-fused ring systems.

Mechanistic Pathways & Visualization

A. Gold(I)-Catalyzed 6-endo-dig Cyclization

The gold-catalyzed route relies on the activation of the alkyne moiety by a cationic Au(I) species, triggering an intramolecular nucleophilic attack by the electron-rich phenol ring. The presence of the 6-methoxy group (para to the nucleophilic carbon) enhances the electron density, facilitating the 6-endo-dig pathway over the 5-exo-dig route.

GoldCatalysis Start Propargyl Aryl Ether Au_Complex [L-Au]+ Coordination Start->Au_Complex + [Au]+ Transition π-Alkyne Complex Au_Complex->Transition Cyclization 6-endo-dig Cyclization Transition->Cyclization Nucleophilic Attack VinylAu Vinyl-Gold Intermediate Cyclization->VinylAu Protodeauration Protodeauration VinylAu->Protodeauration - [Au]+ Product 6-Methoxy-2H-Chromene Protodeauration->Product

Figure 1: Mechanism of Au(I)-catalyzed intramolecular hydroarylation. The 6-methoxy substituent stabilizes the transition state, favoring the 6-membered ring formation.

Experimental Protocols

Method A: Gold(I)-Catalyzed Cycloisomerization (High Atom Economy)

Best for: Unsubstituted C2-position or simple alkyl substitution.

Reagents:

  • Precursor: 1-methoxy-4-(prop-2-yn-1-yloxy)benzene (4-methoxyphenyl propargyl ether).

  • Catalyst: [Au(PPh3)Cl] (Chloro(triphenylphosphine)gold(I)).

  • Co-catalyst: AgOTf (Silver triflate) or AgSbF6.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve [Au(PPh3)Cl] (2 mol%) and AgOTf (2 mol%) in anhydrous DCE (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature to generate the active cationic [Au(PPh3)]+ species. A white precipitate of AgCl will form.

  • Substrate Addition: Add the propargyl ether precursor (1.0 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 50–60°C . Monitor by TLC (typically 1–4 hours). The electron-donating methoxy group accelerates the reaction compared to unsubstituted phenols.

  • Workup: Filter the mixture through a short pad of silica gel to remove silver salts and gold catalyst. Rinse with CH2Cl2.[1][2]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate 6-methoxy-2H-chromene.

Validation Check:

  • Success Indicator: Disappearance of the alkyne proton signal (~2.5 ppm) and appearance of the vinyl chromene protons (~5.7 and 6.4 ppm) in ¹H NMR.

Method B: Palladium-Catalyzed Coupling (Synthesis of Precocenes)

Best for: 2,2-dimethyl substituted chromenes (e.g., Precocene I & II).

Reagents:

  • Precursor: 4-Methoxyphenol (1.0 equiv).

  • Reagent: 1,1-Dimethyl-2-propynyl methyl carbonate (1.2 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: PPh3 (20 mol%) or dppe.

  • Solvent: THF (anhydrous).

Step-by-Step Protocol:

  • Mix: In a reaction vial, combine 4-methoxyphenol, the propargylic carbonate, Pd(OAc)2, and PPh3 in THF.

  • Heat: Reflux the mixture at 80°C for 6–12 hours.

  • Mechanism in Action: The reaction proceeds via Pd(0)-mediated decarboxylative allylation followed by Claisen rearrangement and cyclization.

  • Workup: Evaporate solvent and purify directly via column chromatography.

Note: This method is superior for synthesizing Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-chromene) using 3,4-dimethoxyphenol as the starting material.

Comparative Analysis of Methods

FeatureGold (Au) CatalysisPalladium (Pd) CatalysisRuthenium (Ru) RCM
Primary Mechanism Intramolecular HydroarylationDecarboxylative CouplingRing-Closing Metathesis
Atom Economy High (100%)Moderate (loses CO2/MeOH)Moderate (loses Ethylene)
Substrate Scope Propargyl EthersPhenols + CarbonatesDienes / Styrenyl Ethers
Regioselectivity Excellent (6-endo)Good (Ligand dependent)Excellent (Thermodynamic)
Key Advantage Mild conditions, low loadingAccess to 2,2-dimethyl analogsModular ring sizes
Typical Yield 85–95%70–85%80–90%

Troubleshooting & Optimization

  • Issue: 5-exo-dig vs. 6-endo-dig Selectivity (Au Method)

    • Cause: Electronic effects of the phenol substituent.

    • Solution: The 6-methoxy group naturally favors 6-endo. If 5-exo products (benzofurans) are observed, switch to a more steric ligand like JohnPhos or IPr carbene ligands to enforce the 6-endo pathway.

  • Issue: Catalyst Deactivation (Pd Method)

    • Cause: Oxidation of Phosphine ligands.

    • Solution: Perform the reaction under a strict Nitrogen/Argon atmosphere. Use fresh Pd(OAc)2.

  • Issue: Incomplete Conversion (Ru Method)

    • Cause: Formation of stable Ru-chelates with the methoxy oxygen.

    • Solution: Add Ti(OiPr)4 as a Lewis acid scavenger to break the chelate and release the active Ru catalyst.

References

  • Gold-Catalyzed Cycloisomerization

    • Title: Computational Study on Cycloisomerization/Oxidative Dimerization of Aryl Propargyl Ethers C
    • Source:Organometallics (ACS Public
    • URL:[Link]

  • General Metal-Catalyzed Chromene Synthesis

    • Title: Catalytic Synthesis of 2H-Chromenes.[3][4][5]

    • Source:ACS Catalysis (Michigan St
    • URL:[Link]

  • Palladium-Catalyzed Precocene Synthesis

    • Title: Palladium-catalyzed synthesis of 2H-chromenes
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Ruthenium RCM Overview

    • Title: Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances.[3]

    • Source:Current Organic Chemistry.
    • URL:[Link]

Sources

Reagents and catalysts for high-yield chromene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Chromenes

Executive Summary & Strategic Catalyst Selection

Chromenes (benzopyrans) are privileged pharmacophores found in anti-cancer agents (e.g., Crolibulin), anti-virals, and ophthalmic drugs. Their synthesis often suffers from harsh conditions or poor atom economy. This guide delineates two distinct, high-yield protocols chosen for their reliability and mechanistic precision:

  • The "Precision" Protocol (Metal-Catalyzed): Gold(I)-catalyzed cascade cyclization of propargyl aryl ethers. Best for constructing complex 2H-chromene cores with high regiocontrol under mild conditions.

  • The "Green Efficiency" Protocol (Organo/Nanocatalysis): Multicomponent synthesis of 2-amino-4H-chromenes in water. Best for rapid library generation and diversity-oriented synthesis (DOS).

Protocol A: Gold(I)-Catalyzed Cascade Cyclization

Target: Substituted 2H-Chromenes Mechanism: Au(I)-Catalyzed Claisen Rearrangement / Hydroalkoxylation Cascade.

The Mechanistic Logic

Unlike traditional acid-catalyzed cyclizations that often yield mixtures of benzofurans and chromenes, Gold(I) catalysts act as "pi-acids" to selectively activate the alkyne.

  • Step 1 (Trigger): The Au(I) complex coordinates to the alkyne of the propargyl aryl ether.

  • Step 2 (Rearrangement): A [3,3]-sigmatropic rearrangement (Claisen) occurs, generating a highly reactive ortho-allenyl phenol intermediate.

  • Step 3 (Cyclization): The phenolic oxygen attacks the Au-activated allene (intramolecular hydroalkoxylation) to close the 2H-chromene ring with exclusive regioselectivity.

Visualization: The Gold Cascade Pathway

GoldCascade Substrate Propargyl Aryl Ether Au_Complex [Au(I)]-Alkyne Complex Substrate->Au_Complex + Au(I) Catalyst Allene o-Allenyl Phenol (Transient Intermediate) Au_Complex->Allene [3,3]-Sigmatropic Rearrangement Cyclization 6-endo-trig Cyclization Allene->Cyclization Au-Activated Hydroalkoxylation Product 2H-Chromene Cyclization->Product - Au(I)

Caption: Figure 1.[1][2][3] The Au(I)-catalyzed cascade transforms propargyl ethers to chromenes via a transient allene, ensuring high atom economy.

Experimental Protocol

Reagents:

  • Substrate: Propargyl aryl ether (1.0 equiv)

  • Catalyst: [JohnPhosAu(MeCN)]SbF6 (Echavarren’s Catalyst) or PPh3AuCl / AgSbF6.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Standard: Hexadecane (internal standard for GC monitoring).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a flame-dried reaction vial with the propargyl aryl ether (0.5 mmol).

  • Catalyst Addition: Add [JohnPhosAu(MeCN)]SbF6 (2 mol%, 7.7 mg). Note: Cationic gold is essential; neutral Au(I) chlorides require silver salt activation.

  • Solvation: Add anhydrous DCM (2.5 mL, 0.2 M concentration).

  • Reaction: Stir at Room Temperature (23 °C) . Monitor by TLC or GC-MS.

    • Observation: Reaction typically completes in 1–4 hours.[4]

  • Quenching: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the gold catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Success Indicator: Disappearance of the alkyne stretch (~2120 cm⁻¹) and appearance of the vinyl ether stretch (~1640 cm⁻¹) in IR.

  • Troubleshooting: If the reaction stalls, heat to 40 °C or increase catalyst loading to 5 mol%. If hydrolysis products (phenols) appear, ensure solvent is strictly anhydrous.

Protocol B: Green Multicomponent Synthesis

Target: Functionalized 2-Amino-4H-Chromenes Mechanism: Knoevenagel Condensation / Michael Addition / Cyclization.

The Mechanistic Logic

This protocol utilizes water as a solvent, leveraging the "hydrophobic effect" to accelerate the reaction between organic reactants. Nanocatalysts (like Ag@KF/Natrolite or ZnO NPs) provide a basic surface to drive the initial condensation.

  • Step 1: Aldehyde + Malononitrile condense to form an arylidenemalononitrile (Knoevenagel).

  • Step 2: The phenol/naphthol undergoes Michael addition to the electron-deficient alkene.

  • Step 3: Intramolecular cyclization and tautomerization yield the final chromene.

Visualization: The Multicomponent Assembly

GreenMCR Inputs Salicylaldehyde + Malononitrile Intermediate Benzylidene Intermediate Inputs->Intermediate Base Cat. (- H2O) Michael Michael Addition (On Water Surface) Intermediate->Michael Nucleophile + Resorcinol/Naphthol Nucleophile->Michael Product 2-Amino-4H-Chromene Michael->Product Cyclization

Caption: Figure 2. Three-component coupling in aqueous media. The hydrophobic effect accelerates the assembly of the chromene scaffold.

Experimental Protocol

Reagents:

  • Aldehyde: Substituted Benzaldehyde (1.0 mmol).

  • Nitrile: Malononitrile (1.1 mmol).

  • Phenol: Resorcinol or

    
    -Naphthol (1.0 mmol).
    
  • Catalyst: ZnO Nanoparticles (10 mol%) or Ag@KF/Natrolite.

  • Solvent: Deionized Water (5 mL).

Step-by-Step Procedure:

  • Mixing: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, phenol, and catalyst in water.

  • Reaction: Stir vigorously at reflux (100 °C) or under ultrasound irradiation (50 °C) for 15–60 minutes.

    • Note: The mixture will likely be heterogeneous. High stirring speed is critical.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 3:7). The product usually precipitates out of the water.

  • Work-up: Cool to room temperature. Filter the solid product.[5]

  • Catalyst Recovery: Wash the solid with hot ethanol (product dissolves; catalyst remains). Filter to recover the catalyst for reuse.

  • Crystallization: Recrystallize the product from ethanol/water.

Comparative Data & Yields

FeatureProtocol A: Gold(I) CascadeProtocol B: Green MCR
Target Scaffold 2H-Chromene (Drug Core)2-Amino-4H-Chromene (Functionalized)
Typical Yield 85 – 96% 90 – 98%
Reaction Time 1 – 4 Hours15 – 60 Minutes
Atom Economy 100% (Isomerization)High (Water is only byproduct)
Key Advantage High regioselectivity; Access to chiral derivativesEco-friendly; Scalable; Reusable catalyst
Limitation Catalyst cost (Au); Anhydrous conditions requiredLimited to specific substrates (active methylene)

References

  • Gold-Catalyzed Intramolecular Hydroarylation: Cervi, A., et al. (2021).[6] "Gold(I)-Catalyzed Intramolecular Hydroarylation of Phenol-Derived Propiolates... as a Route to Selectively Functionalized Coumarins and 2H-Chromenes."[7] The Journal of Organic Chemistry. Link

  • Mechanistic Insights (Claisen Cascade): Sherry, B. D., & Toste, F. D. (2010). "Gold(I)-Catalyzed Propargyl Claisen Rearrangement." Journal of the American Chemical Society. Link

  • Green Synthesis (Nanocatalysts): Hossaini, Z., et al. (2021). "Green Synthesis and Investigation of Biological Activity of Chromene Derivatives... using Ag@KF/Natrolite NPs." Polycyclic Aromatic Compounds. Link

  • Water-Based Synthesis: Khurana, J. M., & Kumar, S. (2010). "Tetrabutylammonium bromide (TBAB): a neutral and efficient catalyst for the synthesis of [chromene] derivatives in water." Tetrahedron Letters. Link

  • Chroman-3-ones via Oxidation: Zhang, L., et al. (2011). "Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers." Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chromene Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Polymerization Side-Reactions in Chromene Synthesis

Introduction: The "Tar" Paradox

User Context: You are likely observing a common phenomenon: your TLC shows a clean conversion to the chromene product, but upon isolation or scale-up, the material turns into an intractable black oil or solid.

The Core Problem:


-chromenes (2H-1-benzopyrans) are masked cyclic vinyl ethers . Like all electron-rich enol ethers, they are thermodynamically unstable toward cationic polymerization  and oxidative dimerization . The very features that make them reactive scaffolds for drug development also make them prone to self-destruction in the presence of trace acids (Lewis or Brønsted) or atmospheric oxygen.

This guide provides a root-cause analysis and self-validating protocols to arrest these side reactions.

Module 1: Reaction Optimization (The Synthesis Phase)

Visualizing the Failure Mode

Before optimizing, you must understand the bifurcation point where your reaction fails. The diagram below illustrates how a standard propargyl ether rearrangement can diverge into polymerization if acidic species are not controlled.

ChromeneFailure Precursor Propargyl Aryl Ether Inter Allenyl Phenol (Transient) Precursor->Inter Thermal/Cat. Rearrangement Chromene 2H-Chromene (Monomer) Inter->Chromene [1,5]-H Shift (Electrocyclization) Chromene->Chromene Base Stabilization (Prevents H+ attack) Cation Oxocarbenium Ion Chromene->Cation Trace Acid (H+) or Hard Lewis Acid Polymer Polychromene (Insoluble Tar) Cation->Polymer Chain Propagation (Cationic Polymerization)

Figure 1: Divergent pathways in chromene synthesis. The red dashed path indicates the acid-catalyzed cationic polymerization cascade that must be blocked.

Troubleshooting Guide: Catalyst Selection

Q: My reaction turns black immediately upon adding the catalyst. Why? A: You are likely using a "Hard" Lewis Acid (e.g.,


, 

) or an unbuffered Brønsted acid. These initiate instantaneous cationic polymerization of the vinyl ether moiety.

Corrective Action: Switch to "Soft" Carbophilic Catalysts. Gold(I) and Silver(I) catalysts activate the alkyne


-system without coordinating strongly to the oxygen lone pair, preventing the ring-opening polymerization pathway.
Catalyst SystemPolymerization RiskYield PotentialNotes

Low High (>85%)Preferred. Requires low loading (1-5 mol%).

MediumMediumSilver salts can be hygroscopic; moisture creates

(acid).

/

Critical LowAvoid for simple

-chromenes. Causes rapid tarring.
Thermal (No Cat) LowVariableRequires high heat (

), risking thermal degradation.

Module 2: The "Silica Trap" (Isolation Phase)

Q: My product was pure in the reaction pot but vanished on the column. Where did it go? A: It decomposed on the stationary phase.[1] Standard silica gel is slightly acidic (


). This acidity is sufficient to protonate the 

double bond of the chromene, triggering on-column polymerization or hydrolysis to salicylaldehyde derivatives.
Protocol: Base-Buffered Purification

Do not use untreated silica gel for 2H-chromenes.

Step-by-Step Deactivation:

  • Select Solvent: Use a Hexane/Ethyl Acetate (Hex/EtOAc) system.[2][3] Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can become acidic over time.

  • The "Pre-Wash" Technique:

    • Prepare your silica slurry.[4][5]

    • Add 1.0% v/v Triethylamine (

      
      )  to the slurry solvent.
      
    • Pour the column and flush with 2 column volumes of the solvent containing

      
      .
      
    • Why? The amine neutralizes the acidic silanol (

      
      ) sites on the silica surface.
      
  • Elution: Run the column using your standard gradient without further amine (or keep 0.5% if the compound is extremely labile).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound degrades even on buffered silica.

Module 3: Validated Synthesis Protocol

Gold-Catalyzed Cycloisomerization of Propargyl Aryl Ethers

This protocol minimizes thermal stress and eliminates hard acids.

Reagents:

  • Propargyl aryl ether (1.0 equiv)

  • 
     (2 mol%)
    
  • 
     (2 mol%) (Activator)
    
  • Dichloromethane (anhydrous) or Toluene (for higher T)

  • Additive: 2,6-Di-tert-butyl-4-methylpyridine (10 mol%) (Proton Sponge)

Workflow:

  • Preparation: Flame-dry a reaction vial and purge with Argon. Oxygen promotes radical polymerization.

  • Catalyst Activation: In a separate vial, mix

    
     and 
    
    
    
    in the solvent for 10 minutes. A white precipitate (
    
    
    ) will form.
  • Buffering (Crucial Step): Add the "Proton Sponge" (hindered base) to the main reaction vessel containing the substrate.

    • Scientific Logic:[6][7][8][9][10][11][12] The base scavenges any adventitious protons generated during the reaction without poisoning the gold catalyst (due to steric hindrance).

  • Reaction: Cannulate the active catalyst supernatant into the substrate solution. Stir at Room Temperature (or

    
    ).
    
  • Monitoring: Monitor by TLC. Look for the disappearance of the alkyne spot.

  • Quench: Filter through a small pad of Celite mixed with

    
     to remove catalyst and neutralize the mixture immediately.
    
  • Concentration: Evaporate solvent at

    
     . Heat promotes polymerization of the concentrated oil.
    

FAQ: Specific Failure Scenarios

Q: I see a new spot on TLC that runs just below my product, and it grows over time. What is it? A: This is likely the dimer .


-chromenes can undergo a [2+2] photodimerization or an acid-catalyzed dimerization.
  • Fix: Wrap your reaction flask in aluminum foil to exclude light. Store the final product in amber vials under Argon.

Q: Can I use Microwave irradiation? A: Yes, and it is often recommended. Microwave synthesis (e.g.,


 for 10 min in PEG-400) minimizes the "time-at-temperature," reducing the window for radical polymerization which competes with the pericyclic rearrangement.

Q: How do I store the isolated chromene? A: Never store as a neat oil at room temperature.

  • Storage Protocol: Dissolve in benzene or anhydrous ethanol (if stable) and freeze at

    
    . If storing as a solid, keep under inert atmosphere.
    

References

  • Mechanisms of Chromene Polymeriz

    • Title: Synthesis of 2H-chromenes: recent advances and perspectives[11][13]

    • Source: Organic & Biomolecular Chemistry (RSC)[13]

    • URL:[Link]

  • Gold Catalysis in Chromene Form

    • Title: Catalytic Synthesis of 2H-Chromenes[6][11][14][15]

    • Source: ACS Catalysis[11]

    • URL:[Link]

  • Silica Gel Acidity & Purific

    • Title: Troubleshooting Flash Column Chromatography (Deactiv
    • Source: University of Rochester / Dept of Chemistry
    • URL:[Link]

  • Green Solvent Approaches (PEG-400)

    • Title: Microwave-Assisted Catalyst-Free Synthesis of Substituted 2H-Chromenes[14]

    • Source: Frontiers in Chemistry
    • URL:[Link]

  • Cationic Polymeriz

    • Title: Recent Developments on Cationic Polymerization of Vinyl Ethers[7]

    • Source: ACS Polymers Au[7]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure for 2H-Chromene Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2H-chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, specifically temperature and pressure, for successful 2H-chromene cyclization. As a privileged scaffold in numerous natural products and biologically active compounds, mastering its synthesis is crucial.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during 2H-chromene synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield is a common issue stemming from several interdependent parameters. A systematic approach is essential for diagnosis.

  • Suboptimal Reaction Temperature: Temperature is a critical kinetic parameter. While some cyclizations proceed at room temperature, many require thermal energy to overcome the activation barrier.[2] Conversely, excessive heat can lead to decomposition of starting materials or the desired product.

    • Causality: The cyclization mechanism, whether it's a pericyclic reaction, a metal-catalyzed annulation, or a condensation cascade, has a specific activation energy. For instance, in hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, increasing the temperature from 120 °C to 140 °C was shown to significantly improve both conversion and yield.[2][3]

    • Troubleshooting Steps:

      • Perform the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C, 140 °C) to establish an optimal window.

      • For thermally sensitive substrates, consider milder conditions, as high temperatures can promote side reactions.[4]

      • If using microwave-assisted synthesis, optimize both temperature and irradiation time, as these factors are coupled.[5]

  • Catalyst Selection and Activity: The choice and condition of the catalyst are paramount.

    • Causality: Different catalysts operate through distinct mechanisms. Gold and iron catalysts are common for cycloisomerization, while organocatalysts like hydrazines or amino acids promote different pathways.[1][2][6] Catalyst deactivation by impurities or moisture is a frequent cause of low yield.[7] Some gold catalysts, for example, require activation with a silver salt, but this can also promote undesired side reactions.[6]

    • Troubleshooting Steps:

      • Screen a panel of catalysts (e.g., FeCl₃, AuCl₃, organocatalysts) to identify the most effective for your specific substrate.

      • Ensure catalysts are pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

      • Titrate catalyst loading; both too little and too much can be detrimental.

  • Incorrect Solvent Choice: The solvent influences reactant solubility and can mediate the reaction pathway.

    • Causality: Solvent polarity can stabilize or destabilize transition states. Protic solvents like ethanol are frequently effective, but aprotic solvents or even solvent-free conditions may be superior for certain substrate/catalyst systems.[2]

    • Troubleshooting Steps:

      • Conduct a solvent screen using a range of polarities (e.g., Toluene, Dioxane, Acetonitrile, Ethanol).

      • For reactions conducted above the solvent's boiling point, ensure a properly sealed reaction vessel is used to maintain pressure and prevent solvent evaporation.

Question 2: I am observing a significant amount of a benzofuran byproduct. How can I improve selectivity for the 2H-chromene?

Answer: The formation of a five-membered benzofuran ring is a classic competing reaction pathway against the desired six-membered 2H-chromene. This typically arises from a competition between a 6-endo-dig and a 5-exo-dig cyclization, particularly in metal-catalyzed reactions of aryl propargyl ethers.[6][8]

  • Causality: The regioselectivity is dictated by the electronic and steric environment of the transition state, which is heavily influenced by the catalyst and reaction conditions. The 6-endo pathway leads to the chromene, while the 5-exo pathway leads to the benzofuran.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst: The choice of metal catalyst is crucial. If using a gold or palladium catalyst, consider switching to an alternative system.[8] In some iron(III) chloride-catalyzed reactions, the addition of aniline has been shown to favor the 6-endo-dig cyclization.[6][8]

    • Modify the Temperature: Lowering the reaction temperature can sometimes increase the kinetic barrier for the undesired 5-exo-dig pathway more than for the desired 6-endo-dig pathway, thus improving selectivity.[8]

    • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in 2H-chromene cyclization? Temperature provides the necessary activation energy for the cyclization to occur. For many syntheses, this involves an intramolecular ring-closure, which has a significant energetic barrier.[9] In multi-step cascade reactions, temperature can control which step is rate-limiting and can influence the equilibrium between intermediates. However, as temperature increases, the risk of side reactions, such as decomposition, polymerization of starting materials (like acrolein), or the formation of undesired isomers, also increases.[7][10]

Q2: How does pressure influence the reaction? When should I use a high-pressure setup? For most reported 2H-chromene syntheses, pressure is not an independently controlled variable. Instead, reactions are often run in sealed tubes or microwave vials. When the reaction is heated above the solvent's boiling point (e.g., ethanol to 140 °C), autogenous pressure builds within the vessel.[2][3] This is critical for maintaining the solvent in the liquid phase and increasing molecular collisions, thereby accelerating the reaction. Dedicated high-pressure reactors (e.g., >10-20 atm) are not commonly cited for standard 2H-chromene cyclizations, as temperature and catalyst optimization are usually sufficient.

Q3: How do I effectively monitor the reaction's progress? Effective monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation. The most common and accessible method is Thin-Layer Chromatography (TLC).[2][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Developing a reliable TLC solvent system before starting the reaction is a critical preliminary step.

Section 3: Data Summary & Visualization
Table 1: Overview of Selected Conditions for 2H-Chromene Synthesis
Reaction TypeCatalystTemperature (°C)PressureCommon SolventsKey ConsiderationsReference
Hydrazine-Catalyzed RCCOMBicyclic Hydrazine (10 mol%)120-140 °CAutogenous (Sealed Tube)Ethanol, IsopropanolHigher temperatures improve yield; substrate scope can be sensitive.[2][3]
Microwave-Assisted SynthesisVaries (e.g., None, AcOH)100-120 °CAutogenous (MW Vial)Ethanol, DMFRapid, high yields, eco-friendly. Requires specialized equipment.[5][11]
Gold-Catalyzed Cycloisomerization[(Ph₃P)AuCl]/Ag+ or Ph₃PAuNTf₂25-80 °CAtmosphericDichloromethane, THFCan form benzofuran byproducts. Some catalysts don't require silver activation.[6]
Brønsted Acid-Catalyzed AnnulationTfOH, PTSAMild (e.g., RT to 60°C)AtmosphericDichloromethane, TolueneMetal-free and often proceeds under mild conditions.[12]
Organocatalytic Condensationl-alanineReflux (e.g., 110°C)AtmosphericToluene, Propyl AcetateSustainable, bio-based alternative to traditional amines.[1]
Visualizations

The following diagrams illustrate key decision-making processes and reaction pathways.

TroubleshootingWorkflow start Low Yield Observed temp Optimize Temperature (e.g., 60-140 °C screen) start->temp catalyst Screen Catalysts (e.g., Au, Fe, Hydrazine) temp->catalyst No Improvement success Yield Improved temp->success Improvement solvent Screen Solvents (e.g., Toluene, EtOH, MeCN) catalyst->solvent No Improvement catalyst->success Improvement purity Check Reactant Purity solvent->purity No Improvement solvent->success Improvement purity->start Impurity Found, Restart with Pure Reagents

Caption: Troubleshooting workflow for low 2H-chromene yield.

CompetingPathways A Aryl Propargyl Ether (Starting Material) B Transition State A->B Metal Catalyst + Heat C 2H-Chromene (Desired Product) B->C 6-endo-dig (Favored by lower temp, specific catalysts) D Benzofuran (Byproduct) B->D 5-exo-dig (Competing Pathway)

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation and Peak Assignment of 6-methoxy-2H-chromene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, practical comparison and interpretation of the ¹H NMR spectrum of 6-methoxy-2H-chromene, a heterocyclic compound of interest in medicinal chemistry. Rather than a rigid recitation of data, this document will delve into the causal relationships between the molecule's structure and its spectral features, empowering the reader to apply these principles to their own analytical challenges.

The Structural Landscape of 6-methoxy-2H-chromene

Before dissecting its ¹H NMR spectrum, it is crucial to understand the chemical environment of each proton in 6-methoxy-2H-chromene. The molecule consists of a bicyclic system: a dihydropyran ring fused to a benzene ring. A methoxy group is substituted at the 6-position of the chromene scaffold.

Predicted ¹H NMR Spectral Data for 6-methoxy-2H-chromene

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of ¹H NMR spectroscopy provides a robust framework for interpretation. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 6-methoxy-2H-chromene.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (CH₂)~4.7 - 4.9Triplet (t)~3.52H
H-3 (CH)~5.6 - 5.8Multiplet (dt)~9.8, 3.51H
H-4 (CH)~6.3 - 6.5Multiplet (dt)~9.8, 1.51H
H-5 (Ar-H)~6.8 - 7.0Doublet (d)~8.51H
H-7 (Ar-H)~6.6 - 6.8Doublet of doublets (dd)~8.5, 2.51H
H-8 (Ar-H)~6.7 - 6.9Doublet (d)~2.51H
-OCH₃~3.8Singlet (s)-3H

In-Depth Peak Assignment and Interpretation

The process of assigning each signal in the ¹H NMR spectrum to a specific proton in the molecule relies on a logical interpretation of chemical shifts, spin-spin coupling, and integration.[1][2]

The Alkenic Protons: H-3 and H-4

The protons on the carbon-carbon double bond of the dihydropyran ring, H-3 and H-4, are expected to appear in the vinylic region of the spectrum, typically between 4.5 and 6.5 ppm.[3][4] Their exact chemical shifts are influenced by their position relative to the ring oxygen and the aromatic system.

  • H-4: This proton is deshielded by the adjacent aromatic ring and is expected to resonate at a higher chemical shift (downfield) compared to H-3, around 6.3 - 6.5 ppm . It will appear as a multiplet, specifically a doublet of triplets (dt). The large coupling constant of approximately 9.8 Hz is due to the cis-coupling with H-3 across the double bond. The smaller coupling of around 1.5 Hz arises from allylic coupling with the two protons at the C-2 position.

  • H-3: This proton, being further from the aromatic ring, will be found slightly more upfield than H-4, in the range of 5.6 - 5.8 ppm . It will also appear as a multiplet (dt). The large doublet splitting of ~9.8 Hz is again due to the cis-vicinal coupling with H-4. The triplet nature of this signal, with a smaller coupling constant of ~3.5 Hz , is a result of its coupling to the two equivalent protons at the C-2 position.

The Allylic Protons: H-2

The two protons at the C-2 position are in an allylic environment and are also adjacent to the ring oxygen. This dual influence places their signal in a characteristic region.

  • H-2: These two chemically equivalent protons are expected to resonate at approximately 4.7 - 4.9 ppm . The electronegative oxygen atom causes a significant downfield shift.[5][6] The signal will appear as a triplet with a coupling constant of about 3.5 Hz due to vicinal coupling with the H-3 proton.

The Aromatic Protons: H-5, H-7, and H-8

Protons directly attached to a benzene ring typically resonate in the aromatic region, from 6.5 to 8.0 ppm.[3][7] The substitution pattern on the ring in 6-methoxy-2H-chromene dictates the specific chemical shifts and coupling patterns.

  • H-5: This proton is ortho to the electron-donating ether oxygen of the pyran ring, which will shield it and shift it slightly upfield. However, it is also part of the aromatic system, placing its resonance at around 6.8 - 7.0 ppm . It will appear as a doublet with a coupling constant of approximately 8.5 Hz due to ortho-coupling with H-7.

  • H-7: This proton is situated meta to the methoxy group and ortho to H-5 and H-8. Its signal is predicted to be in the range of 6.6 - 6.8 ppm . It will exhibit a doublet of doublets multiplicity. The larger splitting of ~8.5 Hz is due to ortho-coupling with H-5, and the smaller splitting of ~2.5 Hz is a result of meta-coupling with H-8.

  • H-8: This proton is ortho to the methoxy group, which is strongly electron-donating, causing significant shielding and an upfield shift for an aromatic proton, to around 6.7 - 6.9 ppm . It will appear as a doublet with a small coupling constant of about 2.5 Hz due to meta-coupling with H-7.

The Methoxy Protons

The protons of the methoxy group are in a distinct chemical environment.

  • -OCH₃: The three equivalent protons of the methoxy group are attached to an oxygen atom, which deshields them. They will appear as a sharp singlet at approximately 3.8 ppm .[5] The singlet multiplicity arises because there are no adjacent protons to couple with.[8]

Experimental Protocol: ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 6-methoxy-2H-chromene sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[9]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[4]

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

    • Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • Phase and baseline corrections should be applied to the spectrum.

    • The spectrum should be calibrated by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.[8]

    • Determine the chemical shift, multiplicity, and coupling constants for each signal.

Visualizing the Structure and Coupling

To aid in the understanding of the ¹H NMR interpretation, the following diagrams illustrate the structure of 6-methoxy-2H-chromene with proton labeling and the key spin-spin coupling interactions.

Caption: Structure of 6-methoxy-2H-chromene with proton numbering.

Caption: Key ¹H-¹H spin-spin coupling interactions in 6-methoxy-2H-chromene.

Conclusion

The ¹H NMR spectrum of 6-methoxy-2H-chromene offers a clear example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. By systematically analyzing the integration, chemical shift, and multiplicity of each signal, a confident assignment of all protons can be achieved. This guide provides a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these analytical strategies to other novel compounds, thereby ensuring the scientific integrity of their work.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Regensburg. (n.d.). Assignment of 1H-NMR spectra. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. [Link]

  • Oxford University Press. (2013, March 27). Assigning a 1H NMR spectrum. YouTube. [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]

  • University of Cambridge. (n.d.). 1H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Scribd. (n.d.). Interpretation of 1H NMR Spectrum. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted 2H-Chromenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 2H-chromene scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceutical agents, and advanced materials.[1][2][3][4][5] Its prevalence in molecules with significant biological activities—ranging from antiviral and antitumor to anti-inflammatory—has driven considerable interest in the development of efficient and versatile synthetic methodologies.[5][6] This guide provides a comparative analysis of the principal synthetic routes to substituted 2H-chromenes, offering researchers and drug development professionals a detailed examination of the underlying mechanisms, experimental protocols, and relative merits of each approach. We will explore the landscape from transition-metal catalysis and organocatalysis to multicomponent strategies, providing the causal insights necessary for informed experimental design.

Transition-Metal-Catalyzed Cyclization Strategies

The use of transition metals to catalyze the formation of the 2H-chromene ring system represents one of the most powerful and versatile approaches in modern organic synthesis.[3] These methods often proceed under mild conditions with high efficiency and selectivity, leveraging various mechanistic pathways including C-H activation, cross-coupling, and metalloradical-mediated processes.

Palladium-Catalyzed Pathways: C-H Activation and Allylic Substitution

Palladium catalysis is a cornerstone for 2H-chromene synthesis, primarily through intramolecular C-H activation/cyclization or asymmetric allylic substitution.

Mechanistic Rationale: The C-H activation approach typically involves the reaction of a phenol derivative with an unsaturated partner.[7] The palladium catalyst facilitates the activation of an ortho C-H bond on the phenolic ring, which then adds across a tethered alkyne or alkene, leading to the pyran ring. A subsequent reductive elimination step regenerates the catalyst and releases the 2H-chromene product.

Alternatively, the enantioselective Pd-catalyzed 6-endo-trig cyclization of ortho-hydroxy-substituted allylic substrates provides a robust route to chiral 2-aryl-2H-chromenes.[8][9] In this pathway, the palladium catalyst activates the allylic system to form a π-allyl-palladium intermediate. The phenolic oxygen then acts as a nucleophile, attacking the complex in an intramolecular fashion to forge the C-O bond and construct the chromene ring with high enantiocontrol, dictated by the chiral ligand.[8]

Experimental Protocol: General Procedure for Pd-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes [8][9]

  • Catalyst Preparation: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2.5 mol%) and the desired chiral phosphoramidite ligand (5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction Assembly: In a separate vial, dissolve the cinnamyl-type substrate (1.0 eq) and a base such as Cs₂CO₃ (1.2 eq) in the reaction solvent.

  • Initiation: Transfer the catalyst solution to the substrate mixture via cannula.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-chromene.

Cobalt-Catalyzed Metalloradical Approach

A novel and powerful strategy for 2H-chromene synthesis involves a one-pot reaction catalyzed by cobalt(II) complexes of porphyrins.[3][6][10][11] This method utilizes readily available salicyl N-tosylhydrazones and terminal alkynes.

Mechanistic Rationale: The catalytic cycle is initiated by the cobalt(II) complex activating the N-tosylhydrazone to generate a cobalt(III)-carbene radical intermediate.[2][6][11] This radical species then undergoes addition to a terminal alkyne, forming a salicyl-vinyl radical intermediate.[3][6] The key cyclization step proceeds via a Hydrogen Atom Transfer (HAT) from the ortho-hydroxyl group of the salicyl moiety to the vinyl radical.[6][11] This generates an o-quinone methide intermediate, which rapidly undergoes a 6π-electrocyclization to furnish the final 2H-chromene product.[11] The radical nature of this pathway allows for a broad substrate scope and functional group tolerance.

Diagram: Cobalt-Catalyzed Metalloradical Cyclization

G Cobalt-Catalyzed Metalloradical Pathway cluster_cycle Catalytic Cycle A Co(II)Porphyrin B Co(III)-Carbene Radical A->B + Salicyl N-Tosylhydrazone C Salicyl-Vinyl Radical Intermediate B->C + Terminal Alkyne (Radical Addition) D o-Quinone Methide Intermediate C->D Hydrogen Atom Transfer (HAT) D->A 6π-Electrocyclization + Product Release Product Substituted 2H-Chromene D->Product Start Starting Materials: - Salicyl N-Tosylhydrazone - Terminal Alkyne Start->A

Caption: Catalytic cycle for the synthesis of 2H-chromenes via a metalloradical approach.

Enantioselective Organocatalytic Strategies

Organocatalysis has emerged as a compelling alternative to metal-based systems, offering mild reaction conditions and access to highly enantioenriched products without the risk of metal contamination. For 2H-chromene synthesis, the tandem oxa-Michael–Henry reaction is particularly prominent.

Mechanistic Rationale: This reaction typically involves the condensation of a salicylaldehyde with a β-nitrostyrene, catalyzed by a chiral aminocatalyst, often derived from proline.[12][13] The catalyst first activates the salicylaldehyde by forming an enamine intermediate. This enamine then undergoes a stereoselective oxa-Michael addition to the electron-deficient nitroalkene, driven by the steric environment of the catalyst. The resulting intermediate is poised for a subsequent intramolecular Henry (nitro-aldol) reaction, where the nitro-stabilized carbanion attacks the aldehyde carbonyl. Dehydration of the resulting adduct yields the 3-nitro-2H-chromene product with high enantioselectivity. The success of this reaction hinges on the catalyst's ability to control the facial selectivity of the initial Michael addition and facilitate the subsequent cyclization.[12]

Diagram: Organocatalytic Tandem Oxa-Michael-Henry Reaction

G Organocatalytic Tandem Reaction Workflow Salicylaldehyde Salicylaldehyde Enamine Enamine Formation Salicylaldehyde->Enamine Nitroalkene β-Nitroalkene Michael Asymmetric Oxa-Michael Addition Nitroalkene->Michael Catalyst Chiral Aminocatalyst (e.g., Proline derivative) Catalyst->Enamine Enamine->Michael Henry Intramolecular Henry Reaction Michael->Henry Dehydration Dehydration Henry->Dehydration Product Enantioenriched 3-Nitro-2H-Chromene Dehydration->Product

Caption: Workflow for the asymmetric synthesis of 3-nitro-2H-chromenes.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer exceptional efficiency by combining three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps.[5] Several MCRs have been developed for the synthesis of highly substituted 2H- and 4H-chromenes.[14][15][16]

Mechanistic Rationale: A classic example is the reaction between a salicylaldehyde, an active methylene compound (like malononitrile or acetylacetone), and a third component, which can be an alcohol or another nucleophile.[17][18] The reaction is often catalyzed by a simple base or acid. The sequence typically begins with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound. This generates a reactive Knoevenagel adduct, which then acts as an electrophile. The phenolic hydroxyl group undergoes an intramolecular oxa-Michael addition onto the activated double bond, leading to the cyclized chromene scaffold. If a third nucleophilic component is present, it can be incorporated into the final structure. The high atom economy and procedural simplicity make MCRs highly attractive for library synthesis and green chemistry applications.[10][19]

Experimental Protocol: General One-Pot Three-Component Synthesis of 2-Amino-4H-Chromenes [15][17]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a phenol or naphthol derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or solvent-free).[14][19]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or DBU) or a green catalyst like L-proline.[5]

  • Reaction: Stir the mixture at the designated temperature (room temperature to reflux) or irradiate with microwaves.[15][19] Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture to room temperature or in an ice bath.

  • Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum. The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Comparative Performance Data

The choice of synthetic route depends critically on the desired substitution pattern, the need for stereocontrol, and scalability. The table below summarizes typical performance data for the discussed methodologies.

Synthetic Route Catalyst/Reagent Typical Substrates Key Advantages Typical Yield ee (%) Reference(s)
Pd-Catalyzed Allylic Substitution Pd₂(dba)₃ / Chiral Ligand(E)-1-(2-hydroxyphenyl)-3-arylallyl acetatesHigh enantioselectivity, mild conditions80-99%90-99%[8][9]
Co-Catalyzed Metalloradical [Co(II)(porphyrin)]Salicyl N-tosylhydrazones, terminal alkynesBroad substrate scope, novel mechanism60-95%N/A[3][6][11]
Organocatalytic Tandem Reaction Proline-derived aminocatalystSalicylaldehydes, β-nitrostyrenesMetal-free, high enantioselectivity75-95%85-98%[12][13]
Three-Component MCR TBAF, L-proline, etc.Salicylaldehydes, active methylenes, alcoholsHigh atom economy, operational simplicity85-98%N/A (racemic)[5][17][18]
Ring-Closing Metathesis (RCM) Grubbs or Schrock CatalystsO-allyl salicylaldehydesAccess to diverse substitutions70-90%N/A[20]

Conclusion and Outlook

The synthesis of substituted 2H-chromenes is a mature yet continually evolving field.

  • Transition-metal catalysis , particularly palladium- and cobalt-based systems, offers powerful and versatile solutions for constructing complex chromenes, with palladium catalysis being the method of choice for accessing highly enantioenriched 2-aryl derivatives.[8]

  • Organocatalysis provides a crucial metal-free alternative, excelling in the asymmetric synthesis of specific substitution patterns like 3-nitro-2H-chromenes through elegant cascade reactions.[12]

  • Multicomponent reactions stand out for their efficiency and adherence to the principles of green chemistry, making them ideal for generating libraries of diverse chromene analogues for screening purposes.[16]

The selection of an optimal synthetic route requires a careful analysis of the target molecule's structure, the need for stereochemical control, and considerations of cost and environmental impact. Future developments will likely focus on expanding the substrate scope of enantioselective methods, discovering new catalytic systems with enhanced activity and selectivity, and designing novel cascade reactions that further streamline the synthesis of these vital heterocyclic compounds.

References

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